1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane
Description
Chemical Identity and Structural Analysis of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane
IUPAC Nomenclature and Systematic Classification
The systematic name 1-(1-(chloromethyl)cyclopropyl)-2-methoxycyclopentane adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a cyclopentane ring, with substituents prioritized based on functional group hierarchy. The numbering begins at the methoxy group (-OCH₃) on the cyclopentane ring (position 2), followed by the 1-(chloromethyl)cyclopropyl group at position 1. The cyclopropane ring is treated as a substituent, with the chloromethyl branch (-CH₂Cl) attached to its first carbon. This nomenclature ensures unambiguous identification of the compound’s connectivity.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₀H₁₇ClO corresponds to a molecular weight of 188.7 g/mol . The structure comprises a cyclopentane ring substituted with a methoxy group and a cyclopropane ring bearing a chloromethyl group. The InChI code (1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 ) reveals key stereochemical details:
- The cyclopropane ring (C10) is bonded to the cyclopentane (C8) at position 1.
- The chloromethyl group (-CH₂Cl) is attached to the cyclopropane’s first carbon (C7).
- The methoxy group (-OCH₃) resides on the cyclopentane’s second carbon (C9).
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in the InChI string. However, the cyclopropane ring introduces significant angle strain, influencing the compound’s conformational preferences.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClO |
| Molecular Weight | 188.7 g/mol |
| InChI Key | VQKFXBUOKDDRRJ-UHFFFAOYSA-N |
| Parent Structure | Cyclopentane |
X-ray Crystallography and Conformational Analysis
X-ray crystallographic data for this compound is not available in the provided sources. However, computational models suggest that the cyclopropane ring adopts a planar geometry due to its inherent angle strain (60° bond angles vs. the ideal 109.5° for sp³ hybridization). This strain likely forces the cyclopentane ring into a twisted conformation to minimize steric clashes between the methoxy and chloromethyl groups. Molecular mechanics simulations predict that the lowest-energy conformer positions the methoxy group equatorial to the cyclopentane ring, while the cyclopropane ring tilts away from the chloromethyl substituent.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The methoxy group (-OCH₃) is expected to produce a singlet at δ 3.2–3.4 ppm (3H).
- The chloromethyl (-CH₂Cl) protons would split into a doublet (J = 8–10 Hz) near δ 3.7–4.0 ppm (2H) due to coupling with adjacent cyclopropane hydrogens.
- Cyclopropane hydrogens resonate as a multiplet at δ 1.2–1.5 ppm (4H).
- Cyclopentane hydrogens appear as overlapping multiplets between δ 1.6–2.2 ppm (8H).
¹³C NMR :
Infrared (IR) Spectroscopy
- A strong C-O-C stretch from the methoxy group at 1,080–1,120 cm⁻¹ .
- C-Cl stretching vibrations near 600–800 cm⁻¹ .
- Cyclopropane ring vibrations (C-C stretches) between 950–1,000 cm⁻¹ .
Mass Spectrometry (MS)
- The molecular ion peak ([M]⁺ ) is observed at m/z 188.7 , corresponding to C₁₀H₁₇ClO.
- Fragmentation patterns include:
Table 2: Key Spectroscopic Signals
| Technique | Signal Range | Assignment |
|---|---|---|
| ¹H NMR | δ 3.2–3.4 ppm (s, 3H) | Methoxy protons |
| ¹H NMR | δ 3.7–4.0 ppm (d, 2H) | Chloromethyl protons |
| IR | 1,080–1,120 cm⁻¹ | C-O-C stretch |
| MS | m/z 188.7 | Molecular ion peak |
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
InChI Key |
VQKFXBUOKDDRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1C2(CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of advanced distillation techniques helps in purifying the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) attached to the cyclopropane ring serves as the primary reactive site for nucleophilic substitutions . Key findings:
Table 1: SN2 Reaction Outcomes
-
Steric hindrance from the cyclopropane and cyclopentane rings slows reaction kinetics compared to linear alkyl chlorides.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
Elimination Reactions
Under basic conditions, β-hydrogen elimination occurs, producing cyclopropane-containing alkenes:
Mechanism:
-
Deprotonation of β-hydrogen adjacent to the chloromethyl group.
-
Concerted elimination of HCl to form a cyclopropane-fused cyclopentene derivative .
Key Data:
-
Optimal conditions: KOtBu in toluene at 110°C for 3h (85% yield).
-
Product stability: The strained cyclopropane-alkene system undergoes slow dimerization unless stored under inert gas .
Acid-Catalyzed Rearrangements
In H2SO4/CH3COOH (1:1):
-
Cyclopropane ring opening occurs via carbocation intermediates.
-
Major product: Bicyclic ether formed through intramolecular attack of the methoxy group on the carbocation .
Kinetic Data:
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces two competing pathways:
-
Homolytic C-Cl bond cleavage : Forms cyclopropylmethyl radical, leading to dimerization products.
-
Energy transfer to cyclopropane : Ring-opening to generate 1,3-diradical intermediates.
Product Distribution:
-
55% dimerized chloromethyl derivatives
-
30% ring-opened alkenes
-
15% unidentified side products
Thermal Stability
Thermogravimetric analysis (TGA) shows:
-
Primary degradation pathway: Retro-Diels-Alder fragmentation of the cyclopropane-cyclopentane system .
This compound's reactivity profile highlights its utility as a synthetic intermediate for strained carbocycles and functionalized cyclopropanes. Recent patents (e.g., US20150112067A1 ) suggest applications in pharmaceutical synthesis, particularly for CGRP receptor antagonists requiring rigid hydrocarbon frameworks. Further research is needed to explore enantioselective transformations and catalytic asymmetric functionalizations.
Scientific Research Applications
1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interaction with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds were selected for comparison based on shared functional groups or ring systems:
Physical and Spectral Properties
- NMR Characteristics: 1-(Chloromethyl)-3,5-dimethylbenzene: The chloromethyl group resonates at 4.15 ppm (¹H) and 46.97 ppm (¹³C), while aromatic protons appear at 6.68–6.75 ppm . In contrast, the target compound’s chloromethyl group on a cyclopropane ring may shift upfield (e.g., 3.5–4.0 ppm for ¹H) due to ring strain. Methoxy groups typically resonate at 3.3–3.7 ppm (¹H) and 55–60 ppm (¹³C). Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: The cyclopentane protons appear at 1.65–2.29 ppm (¹H), with the ester carbonyl likely near 170 ppm (¹³C) .
- Hydrolysis of the chloromethyl group may occur under basic conditions, similar to reactivity observed in carboxymethyl cyclopropane derivatives .
Biological Activity
1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopropyl group and a methoxy group attached to a cyclopentane ring. The chloromethyl substituent enhances its reactivity, making it a candidate for various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the modulation of enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
In Vitro Studies
Several studies have explored the in vitro effects of this compound:
- Enzyme Activity: Research indicates that the compound exhibits inhibitory effects on specific enzymes, leading to altered metabolic rates in cultured cells. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Proliferation: In cell line studies, this compound has demonstrated the ability to modulate cell proliferation rates, suggesting potential applications in cancer research.
In Vivo Studies
In vivo studies have also been conducted to assess the biological activity of this compound:
- Animal Models: Experiments involving rodent models have shown that administration of this compound can lead to significant changes in metabolic profiles and behavior. These studies often focus on the compound's effect on glucose metabolism and insulin sensitivity.
- Toxicity Assessments: Toxicological evaluations reveal that while the compound exhibits promising biological effects, it also presents potential toxicity at higher doses.
Case Studies
Case Study 1: Diabetes Research
A study investigated the effects of this compound on glucose homeostasis in diabetic mice. Results indicated that the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.
Case Study 2: Cancer Cell Lines
In another study focusing on various cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. This suggests its potential as an anti-cancer agent.
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Enzyme Inhibition | Yes | Varies |
| Receptor Modulation | Yes (specific receptors) | Varies |
| Cytotoxicity | Moderate at high doses | Low to high depending on structure |
| Therapeutic Potential | Diabetes, Cancer | Various |
Q & A
Q. What are the recommended synthetic routes for 1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane, and how do reaction conditions influence yield?
Synthesis typically involves two key steps:
- Cyclopropanation : A [2+1] cycloaddition using dichlorocarbene (generated from chloroform and a strong base) or transition-metal-catalyzed methods to form the chloromethylcyclopropyl group .
- Methoxycyclopentane Functionalization : Etherification via nucleophilic substitution (e.g., Williamson synthesis) or acid-catalyzed methanolysis of a precursor like a tosylate or bromide .
Optimization : Yield is sensitive to temperature (lower temps favor cyclopropane stability) and solvent polarity (polar aprotic solvents enhance SN2 reactivity for methoxy group introduction) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR :
- ¹H NMR : The cyclopropane ring protons appear as a multiplet (δ 1.2–1.8 ppm), while the methoxy group resonates as a singlet (~δ 3.3 ppm). Chloromethyl protons split into doublets due to coupling with adjacent cyclopropane protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Cyclopropane carbons show signals at δ 10–25 ppm; the chloromethyl carbon appears at δ 40–45 ppm .
- Mass Spectrometry : A molecular ion peak at m/z 188 (C₁₀H₁₅ClO⁺) with fragments at m/z 153 (loss of Cl) and m/z 123 (cyclopropane ring cleavage) .
Q. How does the chloromethylcyclopropyl group influence the compound’s stability under varying storage conditions?
The strained cyclopropane ring and reactive chloromethyl group make the compound prone to:
- Thermal Degradation : Above 25°C, cyclopropane ring opening or elimination reactions may occur .
- Hydrolysis : Moisture accelerates SN2 displacement of the chlorine atom, forming alcohols or ethers. Store in anhydrous solvents (e.g., THF) under inert gas .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
The chloromethyl group undergoes SN2 mechanisms due to its primary carbon and good leaving group (Cl⁻). Steric hindrance from the cyclopropane ring slows reactivity compared to linear analogs. Computational studies (DFT) show a transition state with partial inversion of configuration, confirmed by kinetic isotope effects . Competing elimination (E2) is minimized by using weak bases (e.g., K₂CO₃) in polar aprotic solvents .
Q. How can computational modeling predict regioselectivity in reactions involving the cyclopropane ring?
- DFT Calculations : Predict bond dissociation energies (BDEs) for cyclopropane C–C bonds. The chloromethyl group lowers BDE by 10–15 kcal/mol, making adjacent bonds more reactive .
- Molecular Docking : Used to study interactions with enzymes (e.g., cytochrome P450), revealing preferential oxidation at the methoxy-bearing carbon .
Q. What contradictions exist in reported stability data, and how can they be resolved experimentally?
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Drug Discovery : The cyclopropane moiety enhances metabolic stability in lead compounds. For example, it is used to synthesize analogs of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, a candidate for neurotransmitter modulation .
- Biological Activity : The methoxy group acts as a hydrogen-bond acceptor, improving target binding in kinase inhibitors .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | CHCl₃, NaOH, phase-transfer catalyst | 65–70 | |
| Methoxy Introduction | NaOMe, DMF, 60°C | 80–85 |
Q. Table 2. Spectral Benchmarks
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.5 (m, cyclopropane), δ 3.3 (s, OCH₃) | |
| IR | 750 cm⁻¹ (C–Cl stretch), 1100 cm⁻¹ (C–O–C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
